3,6-Dihydroxy-2-iodobenzaldehyde
Overview
Description
3,6-Dihydroxy-2-iodobenzaldehyde: is an organic compound with the molecular formula C7H5IO3 and a molecular weight of 264.02 g/mol It is characterized by the presence of two hydroxyl groups and an iodine atom attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxy-2-iodobenzaldehyde typically involves the iodination of a precursor compound, such as 3,6-dihydroxybenzaldehyde. One common method includes the use of iodine and an oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzaldehyde ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dihydroxy-2-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions to replace the iodine atom.
Major Products:
Oxidation: Formation of 3,6-dihydroxy-2-iodobenzoic acid.
Reduction: Formation of 3,6-dihydroxy-2-iodobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,6-Dihydroxy-2-iodobenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocycles and natural product analogs .
Biology and Medicine: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may also serve as a starting material for the synthesis of potential pharmaceutical agents .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dihydroxy-2-iodobenzaldehyde depends on its specific application. In chemical reactions, the presence of hydroxyl groups and an iodine atom can influence the reactivity and selectivity of the compound. For example, the iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
- 2-Iodobenzaldehyde
- 3-Iodobenzaldehyde
- 4-Iodobenzaldehyde
- 3,5-Dihydroxy-2-iodobenzaldehyde
Comparison: 3,6-Dihydroxy-2-iodobenzaldehyde is unique due to the specific positions of the hydroxyl groups and the iodine atom on the benzaldehyde ring. This unique arrangement can lead to different reactivity and selectivity compared to other iodinated benzaldehydes. For example, the presence of hydroxyl groups at the 3 and 6 positions can influence the electronic properties of the molecule, making it more reactive in certain types of chemical reactions .
Properties
IUPAC Name |
3,6-dihydroxy-2-iodobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-7-4(3-9)5(10)1-2-6(7)11/h1-3,10-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZDJWYQGBRPRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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